molecular formula C20H20N2O2S B11680175 (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-methoxy-2-methylbenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-methoxy-2-methylbenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11680175
M. Wt: 352.5 g/mol
InChI Key: IEUZFDVEWZRSKC-WQRHYEAKSA-N
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Description

(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-methoxy-2-methylbenzylidene)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxy group, and a dimethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-methoxy-2-methylbenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidinone ring. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale and efficiency. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction rate and selectivity. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-methoxy-2-methylbenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-methoxy-2-methylbenzylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a promising candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with specific molecular targets in the body suggests that it could be developed into a drug for treating infections or cancer.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-methoxy-2-methylbenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in bacteria or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Ethyl acetoacetate

Uniqueness

Compared to similar compounds, (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-methoxy-2-methylbenzylidene)-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

(5Z)-2-(3,5-dimethylphenyl)imino-5-[(4-methoxy-2-methylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O2S/c1-12-7-13(2)9-16(8-12)21-20-22-19(23)18(25-20)11-15-5-6-17(24-4)10-14(15)3/h5-11H,1-4H3,(H,21,22,23)/b18-11-

InChI Key

IEUZFDVEWZRSKC-WQRHYEAKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=C(C=C(C=C3)OC)C)/S2)C

Canonical SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=C(C=C(C=C3)OC)C)S2)C

Origin of Product

United States

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